molecular formula C19H12O4 B14648811 2,5,6-Trihydroxy-9-phenyl-1H-phenalen-1-one CAS No. 52088-95-6

2,5,6-Trihydroxy-9-phenyl-1H-phenalen-1-one

Cat. No.: B14648811
CAS No.: 52088-95-6
M. Wt: 304.3 g/mol
InChI Key: MNVKGBWDYZFRBA-UHFFFAOYSA-N
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Description

2,5,6-Trihydroxy-9-phenyl-1H-phenalen-1-one is a phenylphenalenone derivative, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Trihydroxy-9-phenyl-1H-phenalen-1-one typically involves multiple steps, including Friedel-Crafts acylation and epoxidation reactions. The process begins with the acylation of a suitable aromatic compound, followed by epoxidation to introduce the necessary functional groups .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,5,6-Trihydroxy-9-phenyl-1H-phenalen-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5,6-Trihydroxy-9-phenyl-1H-phenalen-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific proteins. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

  • 2,6-Dimethoxy-9-phenyl-1H-phenalen-1-one
  • 2-Hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one
  • 9-Phenyl-1H-phenalen-1-one

Comparison: 2,5,6-Trihydroxy-9-phenyl-1H-phenalen-1-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it suitable for specific applications .

Properties

CAS No.

52088-95-6

Molecular Formula

C19H12O4

Molecular Weight

304.3 g/mol

IUPAC Name

2,5,6-trihydroxy-9-phenylphenalen-1-one

InChI

InChI=1S/C19H12O4/c20-14-8-11-9-15(21)19(23)17-12(10-4-2-1-3-5-10)6-7-13(16(11)17)18(14)22/h1-9,20-22H

InChI Key

MNVKGBWDYZFRBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=C(C=C2)C(=C(C=C4C=C(C3=O)O)O)O

Origin of Product

United States

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